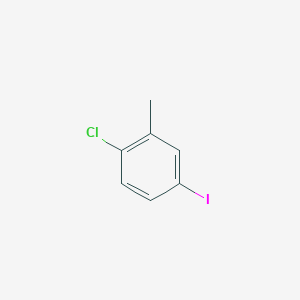

2-Chloro-5-iodotoluene

説明

Structure

2D Structure

特性

IUPAC Name |

1-chloro-4-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBDKGFWRIYSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400781 | |

| Record name | 2-Chloro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-41-8 | |

| Record name | 1-Chloro-4-iodo-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Iodotoluene

Direct Halogenation Approaches

Direct halogenation offers a straightforward route to 2-chloro-5-iodotoluene, capitalizing on the principles of electrophilic aromatic substitution.

Regioselective Iodination of Substituted Toluenes

The introduction of an iodine atom onto a pre-existing chloro-substituted toluene (B28343) ring requires careful control to achieve the desired regiochemistry. The synthesis of this compound specifically involves the regioselective iodination of 2-chlorotoluene (B165313). The directing effects of the substituents on the aromatic ring, namely the methyl and chloro groups, play a crucial role in determining the position of the incoming iodo group. The methyl group is an activating, ortho-para director, while the chloro group is a deactivating, ortho-para director. The substitution pattern is a result of the interplay of these electronic effects. uoanbar.edu.iq

Research has shown that the iodination of chlorinated aromatic compounds can be achieved with regioselectivity using specific reagent systems. For instance, the use of silver salts such as AgSbF₆, AgBF₄, and AgPF₆ in conjunction with iodine can selectively introduce an iodine atom at the para position relative to the chlorine substituent in compounds like chlorobenzene (B131634) and 3-chlorotoluene. nih.govresearchgate.netuky.edu While 2-chlorotoluene is not explicitly mentioned in this study, the principles suggest that similar regiocontrol could be attainable.

Electrophilic Aromatic Substitution Mechanisms in Halogenation

The halogenation of aromatic compounds like toluene derivatives proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.commasterorganicchemistry.com This process can be broken down into two key steps:

Generation of a potent electrophile: In the case of iodination, molecular iodine (I₂) itself is generally not electrophilic enough to react with an aromatic ring. libretexts.orgjove.com Therefore, an activating agent is required to generate a more potent electrophilic iodine species, often represented as I⁺. masterorganicchemistry.comlibretexts.orgjove.com

Nucleophilic attack and rearomatization: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic iodine species. masterorganicchemistry.com This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eglibretexts.org In the final step, a base removes a proton from the carbon atom bearing the new iodine substituent, restoring the aromaticity of the ring. masterorganicchemistry.com

The rate-determining step in this mechanism is typically the initial attack of the aromatic ring on the electrophile, as this step temporarily disrupts the stable aromatic system. masterorganicchemistry.com The orientation of the incoming electrophile is governed by the electronic properties of the substituents already present on the benzene (B151609) ring. uoanbar.edu.iq

Role of Oxidizing Agents and Catalysts in Iodination

As mentioned, iodine is the least reactive of the halogens in electrophilic aromatic substitution. libretexts.org To facilitate the iodination of aromatic rings, an oxidizing agent or a catalyst is essential to generate a more powerful electrophile. jove.commanac-inc.co.jpmanac-inc.co.jp

Several types of reagents are employed for this purpose:

Oxidizing Agents: Agents like nitric acid, hydrogen peroxide, or copper salts (e.g., CuCl₂) can oxidize molecular iodine to a more electrophilic species. libretexts.orgjove.comlibretexts.org

Lewis Acids: While more common in chlorination and bromination, Lewis acids can also be used in some iodination reactions.

Silver Salts: Silver salts such as silver sulfate (B86663) (Ag₂SO₄), silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (B81430) (AgBF₄), and silver hexafluorophosphate (B91526) (AgPF₆) have been shown to be effective in promoting the iodination of chlorinated aromatic compounds. nih.govuky.edu

The choice of the specific oxidizing agent or catalyst system can significantly influence the yield and regioselectivity of the iodination reaction. manac-inc.co.jp

Diazotization and Sandmeyer Reaction Sequences

An alternative and highly versatile method for the synthesis of this compound involves the transformation of an amino group on the aromatic ring. This multi-step process begins with a suitable amino-substituted precursor.

Conversion of Amino-substituted Precursors

The Sandmeyer reaction provides a powerful tool for replacing an amino group on an aromatic ring with a variety of substituents, including halogens. byjus.comwikipedia.org The synthesis of this compound via this route would typically start with 2-chloro-5-aminotoluene.

Diazotization: The primary aromatic amine, 2-chloro-5-aminotoluene, is treated with a source of nitrous acid (HNO₂), commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures. geeksforgeeks.orgmasterorganicchemistry.com This reaction converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺).

Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) halide, in this case, copper(I) iodide (CuI), or with potassium iodide (KI). wikipedia.orgmasterorganicchemistry.com This step replaces the diazonium group with an iodine atom, yielding the final product, this compound. While the use of copper(I) salts is characteristic of the Sandmeyer reaction, direct displacement with iodide ions (from KI) is also a common and effective method for introducing iodine. masterorganicchemistry.comnih.gov

This approach is particularly useful because it allows for the introduction of substituents in a highly controlled manner, often overcoming limitations of direct electrophilic substitution.

Mechanistic Aspects of Sandmeyer Reactions for Iodoaryl Formation

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism. byjus.comwikipedia.orglscollege.ac.in The key steps are as follows:

Electron Transfer: The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. byjus.com This results in the formation of an aryl radical and the release of nitrogen gas (N₂), a very stable molecule which drives the reaction forward.

Halogen Transfer: The aryl radical then reacts with a copper(II) halide species, which was formed in the initial electron transfer step. This step involves the transfer of a halogen atom to the aryl radical, forming the final aryl halide product and regenerating the copper(I) catalyst. byjus.comwikipedia.org

The detection of biaryl byproducts provides evidence for the existence of the aryl radical intermediate. wikipedia.orglscollege.ac.in It is this radical mechanism that distinguishes the Sandmeyer reaction from many other aromatic substitution reactions.

Interactive Data Table:

| Methodology | Starting Material | Key Reagents | Intermediate | Mechanism |

| Direct Halogenation | 2-Chlorotoluene | I₂, Oxidizing Agent (e.g., HNO₃, H₂O₂, CuCl₂), or Silver Salt (e.g., AgSbF₆) | Sigma Complex (Arenium Ion) | Electrophilic Aromatic Substitution |

| Diazotization/Sandmeyer | 2-Chloro-5-aminotoluene | 1. NaNO₂, HCl/H₂SO₄ 2. CuI or KI | 2-Chloro-5-methylbenzenediazonium salt | Radical-Nucleophilic Aromatic Substitution |

Advanced Synthetic Strategies

The synthesis of halogenated aromatic compounds like this compound is increasingly benefiting from advanced strategies that offer greater selectivity and more environmentally benign reaction conditions compared to traditional chemical methods.

Chemoenzymatic Approaches to Halogenated Aryl Derivatives

Chemoenzymatic synthesis represents a powerful strategy that merges the high selectivity of biocatalysts with the broad reaction scope of chemical catalysis. nih.govresearchgate.net This approach is particularly valuable for the regioselective halogenation of aromatic compounds, a process that can be challenging to control using conventional chemical methods alone. researchgate.net

Enzymatic Halogenation:

The core of this strategy involves the use of halogenating enzymes, particularly flavin-dependent halogenases. researchgate.netrsc.org These enzymes can introduce halogen atoms onto aromatic rings with remarkable precision under mild, aqueous conditions. researchgate.net While many studies focus on the halogenation of tryptophan and its derivatives using enzymes like PyrH, Thal, RebH, and AetF, the underlying principles are applicable to a broader range of aryl substrates. researchgate.net Researchers have successfully engineered variants of these enzymes to expand their substrate scope, enabling the halogenation of various biologically active molecules. nih.gov

Although direct enzymatic iodination has been reported for only a few flavin-dependent halogenases, the selective introduction of a halogen can serve as a handle for subsequent chemical modifications. rsc.org For instance, a bromo- or chloro- substituent introduced enzymatically can then be converted to an iodo- group through chemical means, or the enzymatic step can be combined with a subsequent chemocatalytic cross-coupling reaction. nih.govrsc.org

Integrated Chemoenzymatic Cascades:

The table below summarizes key enzymes and their roles in the chemoenzymatic halogenation of aryl compounds.

| Enzyme Class | Example Enzyme | Role in Synthesis | Key Advantages |

| Flavin-dependent Halogenase | RebH, PyrH, Thal | Regioselective halogenation (chlorination, bromination) of aromatic rings. nih.govresearchgate.net | High regioselectivity, mild reaction conditions, environmentally friendly. researchgate.net |

| Carbonyl Reductase | From Rhodotorula sp. | Asymmetric reduction of α-halogenated aryl ketones to chiral alcohols. sioc-journal.cn | High yield and high optical purity of products. sioc-journal.cn |

| Penicillin Acylase | From Alcaligenes faecalis | Formation of an amide bond in the synthesis of 2,5-diketomorpholines. google.com | High yield and enantiomeric purity. google.com |

Synthetic Route Optimization and Yield Enhancement

Optimizing the synthetic route for this compound is crucial for its cost-effective and large-scale production, ensuring high purity and yield.

Process Efficiency and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production necessitates a focus on process efficiency and scalability. otavachemicals.com For halogenated aromatics like this compound, this involves several key considerations.

Route Selection and Optimization:

While direct iodination of 2-chlorotoluene is a common route, alternative multi-step pathways, such as those involving diazotization and Sandmeyer-type reactions, can offer higher yields (up to 80% in related compounds) and superior regioselectivity. Another efficient method involves the carbonylation of related isomers like 3-chloro-2-iodotoluene, which has demonstrated high efficiency even at large substrate-to-palladium ratios, making it suitable for kilogram-scale preparation. researchgate.net

Industrial-Scale Process Control:

On an industrial scale, the synthesis is often performed in automated batch or continuous flow reactors. These systems allow for precise control over critical reaction parameters, as detailed in the table below.

| Parameter | Importance in Scalability | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity; prevents side reactions. | Fine-tuning via automated reactor controls. |

| Reagent Concentration | Maximizes yield and minimizes the formation of byproducts. | Optimization of feed rates and stoichiometry. |

| Mixing Efficiency | Ensures homogeneity and consistent reaction progress. | Use of efficient stirring mechanisms in large-scale reactors. |

| Catalyst Loading | Reduces costs and simplifies purification. | Employing highly active catalysts or catalyst recycling systems. researchgate.net |

| Purification | Achieves high product purity required for subsequent applications. | Development of efficient crystallization or distillation protocols. |

The use of continuous flow reactors, in particular, can offer advantages in terms of safety, consistency, and throughput for halogenation reactions. Furthermore, the optimization of post-reaction purification steps, such as crystallization or distillation, is essential for achieving the high purity required for its use as an intermediate in the synthesis of more complex molecules. sigmaaldrich.com

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution (SN1 and SN2), SNAr reactions typically proceed via an addition-elimination mechanism.

The standard SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon attack by the nucleophile. libretexts.orgwikipedia.org

The 2-Chloro-5-iodotoluene molecule lacks such strong activating groups. The methyl group is weakly electron-donating, and the halogens themselves are only moderately electron-withdrawing. Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution under standard laboratory conditions. libretexts.org For a reaction to occur, harsh conditions such as high temperatures and pressures, or the use of extremely potent bases that can promote elimination-addition (benzyne mechanism), would likely be required. chemistrysteps.comyoutube.com

In the context of the SNAr addition-elimination mechanism, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. chemistrysteps.com This step is facilitated by a more electrophilic carbon center. Therefore, the reactivity of aryl halides in SNAr often follows the order F > Cl > Br > I. The high electronegativity of fluorine powerfully withdraws electron density from the ring, making the carbon atom more susceptible to nucleophilic attack, even though the C-F bond is the strongest. youtube.comyoutube.com

Due to the low reactivity of this compound in SNAr reactions, the direct introduction of diverse functional groups such as hydroxyl (-OH), alkoxy (-OR), or amino (-NH₂) groups via nucleophilic displacement of either chlorine or iodine is not a synthetically viable or common strategy. Alternative synthetic pathways, most notably palladium-catalyzed cross-coupling reactions, are overwhelmingly preferred for the functionalization of this molecule.

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, these methods offer a highly selective route to functionalization.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. libretexts.orgwikipedia.org This reaction is exceptionally important for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org

A key aspect of the reactivity of this compound in Suzuki-Miyaura coupling is the significant difference in reactivity between the C-I and C-Cl bonds in the oxidative addition step of the catalytic cycle. The relative reactivity of aryl halides in this crucial step follows the order: I > Br > OTf >> Cl. libretexts.org The C-I bond is weaker and more readily undergoes oxidative addition with a palladium(0) catalyst compared to the much stronger and less reactive C-Cl bond. This differential reactivity allows for highly selective cross-coupling at the iodine-bearing position, leaving the chlorine substituent intact for potential subsequent transformations. This selectivity has been demonstrated in analogous systems, such as 2,6-dihalopurines, where coupling occurs exclusively at the C-I bond when a C-Cl bond is also present. scispace.com

Table 1: Representative Selective Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference(s) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 4-Chloro-3-methylbiphenyl | High | libretexts.orgwikipedia.org |

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle begins with a catalytically active 14-electron palladium(0) complex, typically bearing phosphine (B1218219) ligands (L). This complex reacts with this compound, selectively inserting into the more reactive carbon-iodine bond. This step forms a square planar palladium(II) intermediate, where both the aryl group and the iodide are bonded to the metal center. libretexts.orgwikipedia.org

Transmetalation : In this step, a base (e.g., carbonate, phosphate) activates the organoboron reagent to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This boronate then transfers its organic group to the palladium(II) complex, displacing the iodide ligand. This forms a new diorganopalladium(II) intermediate. libretexts.orgyonedalabs.com

Reductive Elimination : This is the final, product-forming step. The two organic groups (the 2-chloro-5-methylphenyl group and the group from the boronic acid) on the palladium(II) center couple and are eliminated from the coordination sphere. This process forms the new carbon-carbon bond of the final product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org

The choice of catalyst and, particularly, the supporting ligand is crucial for the success and efficiency of Suzuki-Miyaura coupling reactions. While the selective coupling at the C-I bond of this compound can often be achieved with standard catalysts like Pd(PPh₃)₄, more challenging transformations, such as a subsequent coupling at the unreactive C-Cl bond, require more sophisticated catalyst systems. researchgate.net

Since the late 1990s, significant advances have been made in developing ligands that can activate even inert C-Cl bonds. These ligands are typically bulky and electron-rich, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.netresearchgate.net Prominent examples include dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs). These advanced ligands stabilize the palladium catalyst and increase its reactivity, allowing for couplings of traditionally difficult substrates like non-activated aryl chlorides at lower catalyst loadings and under milder conditions. researchgate.netnih.gov

Table 2: Common Ligand Classes for Suzuki-Miyaura Coupling Reactions

| Ligand Class | Example(s) | Key Features | Primary Application | Reference(s) |

| Triarylphosphines | Triphenylphosphine (PPh₃) | Standard, commercially available | Coupling of aryl iodides and bromides | researchgate.net |

| Dialkylbiaryl Phosphines | SPhos, XPhos, Buchwald Ligands | Bulky, electron-rich | Activation of aryl chlorides, hindered substrates | researchgate.netnih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically demanding | General cross-coupling, including aryl chlorides | nih.gov |

| Ferrocenyl Phosphines | dppf | Good stability, efficient for various couplings | General cross-coupling |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond direct arylation, this compound is a versatile substrate for a variety of other transition metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation. researchgate.netthermofisher.com The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization. The C-I bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed reactions, enabling selective coupling at the 5-position.

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. acs.orgprinceton.edu this compound can be selectively coupled with a boronic acid at the iodine-bearing position using a palladium catalyst like Pd(OAc)₂ or Pd(PPh₃)₄. acs.org

Stille Coupling : This involves the reaction of an organostannane with an organic halide, catalyzed by palladium. princeton.edu

Negishi Coupling : An organozinc reagent is coupled with an organic halide, offering a powerful method for C-C bond formation. researchgate.netprinceton.edu

Heck Reaction : This reaction forms a substituted alkene by reacting an unsaturated compound with an aryl halide. princeton.edu

Sonogashira Coupling : This involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes. researchgate.net

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.net

The choice of catalyst, ligand, and reaction conditions is paramount in controlling the selectivity and efficiency of these transformations. acs.orgprinceton.edu

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd(OAc)₂, PPh₃, Na₂CO₃ | C-C |

| Stille | Organostannane | Pd(PPh₃)₄ | C-C |

| Negishi | Organozinc | PdCl₂(dppf) | C-C |

| Heck | Alkene | Pd(OAc)₂ | C-C (alkenyl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (alkynyl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP | C-N |

Oxidation and Reduction Chemistry

Functional Group Transformations on the Methyl Group

The methyl group of this compound is susceptible to oxidation reactions, providing a pathway to introduce other functional groups such as alcohols, aldehydes, and carboxylic acids. These transformations are typically achieved using strong oxidizing agents.

Common reagents for the oxidation of benzylic methyl groups include:

Potassium permanganate (B83412) (KMnO₄) : A powerful oxidizing agent that can convert the methyl group to a carboxylic acid group (-COOH) under heating in a basic solution, followed by acidic workup.

Chromic acid (H₂CrO₄) or other Cr(VI) reagents: These can also be used to oxidize the methyl group to a carboxylic acid. ucr.edu

Selenium dioxide (SeO₂) : This reagent can be used for the selective oxidation of a methyl group to an aldehyde. ucr.edu

Conversely, while the methyl group is already in a reduced state, the aromatic ring or the halo-substituents could potentially undergo reduction, although this is less common than transformations of the methyl group. The primary reactivity concerning oxidation and reduction typically focuses on the benzylic position of the methyl group.

Radical Reaction Mechanisms

Radical reactions offer alternative pathways for the functionalization of this compound, particularly at the benzylic position of the methyl group. These reactions proceed through a three-step mechanism: initiation, propagation, and termination. uobasrah.edu.iqyoutube.com

Initiation : The reaction is initiated by the formation of a radical, typically by homolytic cleavage of a weak bond using heat or UV light. uobasrah.edu.iq For example, a halogen molecule (like Br₂) can be cleaved into two halogen radicals.

Propagation : A radical abstracts a hydrogen atom from the methyl group of this compound. This is the most likely site for radical attack due to the relative stability of the resulting benzylic radical. The benzylic radical is stabilized by resonance with the aromatic ring. This newly formed radical can then react with another molecule (e.g., Br₂) to form a new product (2-chloro-5-iodobenzyl bromide) and regenerate the halogen radical, which continues the chain reaction. uobasrah.edu.iq

Termination : The reaction ceases when two radicals combine to form a non-radical species. youtube.com

A common example is free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide. This method is highly selective for the allylic or benzylic position, and would likely convert this compound to 1-(bromomethyl)-2-chloro-5-iodobenzene. This transformation is noted as a potential synthetic application of the parent compound.

The C-I bond can also be involved in radical reactions. For instance, under certain conditions, tributyltin hydride (Bu₃SnH) can be used for the radical dehalogenation of aryl iodides. libretexts.org This process involves the formation of an aryl radical intermediate that is then quenched by a hydrogen atom from the tin hydride. libretexts.org

Photodissociation Studies of Iodotoluene Radical Cations

The photodissociation of iodotoluene radical cations has been a subject of significant research, providing insight into the fundamental mechanisms of unimolecular dissociation. scispace.com While specific studies on the this compound radical cation are not extensively detailed in the available literature, the behavior of isomeric iodotoluene radical cations (ortho, meta, and para) offers a well-established framework for understanding its likely transformation pathways. scispace.comresearchgate.netacs.org These studies, often conducted using techniques like Fourier transform-ion cyclotron resonance mass spectrometry (FT-ICR), reveal two primary competing dissociation channels upon photoexcitation. researchgate.netacs.org

The first is a direct carbon-iodine (C-I) bond cleavage, which results in the formation of a tolyl cation and an iodine atom. scispace.comacs.org The second, and lower energy pathway, is a rearrangement process that leads to the more stable benzyl (B1604629) cation and an iodine atom. scispace.comresearchgate.netacs.org

Dissociation Channels:

Direct C-I Cleavage: This pathway involves the direct scission of the bond between the aromatic ring and the iodine atom. For the various isomers of iodotoluene, this channel produces the corresponding tolyl cations (ortho, meta, or para). scispace.com These tolyl cations can subsequently rearrange to the more stable benzyl or tropylium (B1234903) cations. scispace.com

Rearrangement to Benzyl Cation: This is the lowest-energy pathway for the dissociation of iodotoluene radical cations. scispace.comresearchgate.net The mechanism is thought to involve the migration of a hydrogen atom from the methyl group to the ring, followed by further skeletal rearrangements to form a benzyl precursor, which then expels an iodine atom to form the benzyl cation. acs.org

Activation barriers for the rearrangement channel leading to the benzyl cation have been determined for ortho, meta, and para-iodotoluene radical cations. acs.org These values, along with thermochemical thresholds for direct C-I cleavage, govern the competition between the two pathways. scispace.comacs.org

| Isomer | Activation Barrier (eV) |

|---|---|

| o-iodotoluene | 1.77 |

| m-iodotoluene | 1.88 |

| p-iodotoluene | 1.90 |

The presence of a chloro substituent on the aromatic ring of this compound would be expected to influence the electronic properties of the radical cation and potentially affect the branching ratio between these two dissociation channels. However, the fundamental mechanisms of direct C-I cleavage and rearrangement to a benzyl-type cation would remain the principal dissociation routes.

Halofunctionalization of Alkenes via Radical Intermediates

The halofunctionalization of alkenes is a powerful synthetic strategy for the vicinal functionalization of carbon-carbon double bonds, introducing a halogen and another functional group in a single step. rsc.org Many of these transformations proceed through radical intermediates, and recent advancements have highlighted the use of visible light-mediated photoredox catalysis to generate these reactive species under mild conditions. rsc.org

While specific examples detailing the use of this compound in the halofunctionalization of alkenes are not prominent, its structure is amenable to participation in such reactions. The carbon-iodine bond in aryl iodides like this compound can be cleaved under photocatalytic conditions to generate an aryl radical (the 2-chloro-5-methylphenyl radical). This highly reactive intermediate can then engage in reactions with alkenes.

The general mechanism for such a transformation would involve the following key steps:

Radical Generation: A photocatalyst, upon absorbing visible light, becomes excited and can induce the homolytic cleavage of the C-I bond in this compound, generating the 2-chloro-5-methylphenyl radical.

Radical Addition: This aryl radical adds to the carbon-carbon double bond of an alkene, creating a new carbon-centered radical intermediate.

Halogen Atom Transfer: This new radical can then be trapped by a halogen source, or in some cases, the initially formed iodine radical, to complete the halofunctionalization, yielding a vicinally functionalized product.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments within the 2-Chloro-5-iodotoluene molecule. The aromatic region of the spectrum is of particular interest. The proton on the carbon between the chloro and iodo substituents is expected to show a distinct chemical shift due to the influence of the adjacent electron-withdrawing halogens. The remaining two aromatic protons will also exhibit specific splitting patterns (doublets or doublet of doublets) based on their coupling with neighboring protons. The methyl group protons will appear as a singlet, typically in the upfield region of the spectrum.

Detailed analysis of the chemical shifts and coupling constants allows for the unambiguous assignment of each proton to its specific position on the toluene (B28343) ring. For instance, in a related compound, 2-iodotoluene, the methyl protons appear as a singlet at approximately 2.40 ppm, while the aromatic protons show complex multiplets between 6.8 and 7.8 ppm. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them. The carbon atom bonded to the iodine will have a characteristic chemical shift at a relatively high field (low ppm value) due to the heavy atom effect. Conversely, the carbon attached to the more electronegative chlorine atom will be deshielded and appear at a lower field (higher ppm value). The signals for the remaining aromatic carbons and the methyl carbon can be assigned based on established correlation tables and comparison with spectra of similar compounds. For example, in a study of 2-chloro-5-nitrobenzophenone, the carbon atoms of the chlorophenyl ring were clearly identified, demonstrating the power of ¹³C NMR in assigning substituted aromatic structures. chemrxiv.org

| ¹H NMR Data (Predicted) | |

| Assignment | Chemical Shift (ppm) |

| Aromatic CH | 7.6 - 7.8 |

| Aromatic CH | 7.2 - 7.4 |

| Aromatic CH | 6.9 - 7.1 |

| Methyl CH₃ | 2.3 - 2.5 |

| ¹³C NMR Data (Predicted) | |

| Assignment | Chemical Shift (ppm) |

| C-Cl | 135 - 140 |

| C-I | 90 - 95 |

| C-CH₃ | 138 - 142 |

| Aromatic CH | 125 - 135 |

| Methyl CH₃ | 20 - 22 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the mass of the molecule (252.48 g/mol ). sigmaaldrich.cominfiniumpharmachem.com Due to the presence of chlorine and its isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster with a specific intensity ratio (approximately 3:1 for [M]⁺ and [M+2]⁺).

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for alkylbenzenes involve the loss of the alkyl group or cleavage of the aromatic ring. For this compound, fragmentation may involve the loss of a chlorine atom, an iodine atom, or a methyl group, leading to the formation of characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

| Mass Spectrometry Data | |

| Analysis | Result |

| Molecular Formula | C₇H₆ClI |

| Molecular Weight | 252.48 g/mol sigmaaldrich.cominfiniumpharmachem.com |

| Key Fragmentation Peaks (m/z) | [M]⁺, [M-Cl]⁺, [M-I]⁺, [M-CH₃]⁺ |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. For this compound, HPLC is crucial for assessing its purity. A sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are then separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent).

A highly pure sample of this compound will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities. By comparing the retention time of the main peak with that of a certified reference standard, the identity of the compound can be confirmed. Furthermore, the area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis of its purity. Purity levels of ≥99.0% are often determined using this method. cphi-online.com

| Elemental Composition of C₇H₆ClI | ||

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 33.30 | 33.30 ± 0.4 |

| Hydrogen (H) | 2.40 | 2.40 ± 0.4 |

| Chlorine (Cl) | 14.04 | 14.04 ± 0.4 |

| Iodine (I) | 50.26 | 50.26 ± 0.4 |

X-ray Crystallography for Unambiguous Structural Confirmation

This method provides an unambiguous confirmation of the substitution pattern on the toluene ring, definitively distinguishing it from other isomers. For instance, X-ray crystallography has been used to determine the structures of related halogenated aromatic compounds, providing conclusive evidence of their molecular geometry. nih.govumn.edu

Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of a molecule's electronic properties. By calculating the electron density, DFT methods can elucidate the structural and electronic characteristics of compounds like 2-chloro-5-iodotoluene.

Studies on related halotoluenes demonstrate that DFT calculations can accurately predict molecular geometries and the distribution of electrons within the molecule. koreascience.krresearchgate.net The interplay between the electron-donating methyl group and the electron-withdrawing chlorine and iodine atoms creates a unique electronic environment on the benzene (B151609) ring. This specific substitution pattern influences the molecule's stability, reactivity, and physical properties. DFT studies are crucial for understanding these electronic effects, which are fundamental to the compound's chemical behavior. aps.orgnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.com These predictions are invaluable for assigning experimental spectra and confirming molecular structures. mdpi.comnih.gov

For halogenated compounds, including isomers of chlorotoluene and iodotoluene, DFT calculations have been employed to predict both ¹H and ¹³C NMR chemical shifts. idc-online.compsu.edu The accuracy of these predictions depends on the chosen functional and basis set. idc-online.commdpi.com For instance, functionals like B3LYP and WP04 have shown good correlation between computed and experimental chemical shifts for similar molecules. idc-online.com

Addressing Discrepancies between Experimental and Predicted Spectra

While computational predictions of NMR spectra are powerful, discrepancies between calculated and experimental values can arise. psu.edu These differences can stem from several factors, including the limitations of the computational model, solvent effects, and conformational dynamics of the molecule in solution. nih.govliverpool.ac.uk

Modeling of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the pathways of chemical reactions by modeling reaction mechanisms and identifying transition states. ethz.chnih.gov For a molecule like this compound, these models can predict its behavior in various chemical transformations.

The presence of both chlorine and iodine atoms on the aromatic ring makes this compound a versatile intermediate in organic synthesis. It can participate in reactions such as nucleophilic substitution and palladium-catalyzed coupling reactions. DFT calculations can be used to map the potential energy surface of these reactions, identifying the most likely pathways and the structures of the transition states involved. acs.org This understanding is crucial for optimizing reaction conditions and predicting product outcomes. nih.govresearchgate.net

Activation Energy Calculations for Unimolecular Dissociations

A key aspect of modeling reaction mechanisms is the calculation of activation energies, which determine the rate of a reaction. For unimolecular dissociations, such as the cleavage of the carbon-iodine or carbon-chlorine bond in this compound, computational methods can provide valuable insights.

Studies on related halotoluene radical cations have used DFT to calculate the activation energies for various dissociation pathways. acs.orgresearchgate.net For instance, research on chlorotoluene and iodotoluene radical cations has shown that the lowest energy pathway often involves rearrangement to form more stable ions like the benzyl (B1604629) cation, rather than direct bond cleavage. acs.orgresearchgate.netresearchgate.net These calculations help to understand the fragmentation patterns observed in mass spectrometry and the relative stability of the chemical bonds within the molecule. researchgate.netresearchgate.netru.nlroyalholloway.ac.ukacs.org

Conformational Analysis via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time. bohrium.com For this compound, MD simulations can reveal the preferred orientations of the methyl group and the dynamics of the molecule in different environments.

While specific MD studies on this compound are not widely reported, the principles of conformational analysis are well-established. For similar molecules, MD simulations, often in conjunction with DFT calculations, are used to understand how different conformations influence properties like NMR spectra and reactivity. bohrium.com The rotation of the methyl group, for example, can be modeled to determine the most stable conformations and the energy barriers between them. mdpi.com

Prediction of Molecular Interactions and Reactivity

Understanding how this compound interacts with other molecules is key to predicting its reactivity. Computational methods can model these interactions, providing insights into the non-covalent forces that govern molecular recognition and reaction pathways.

The electronic properties of this compound, with its electron-rich and electron-poor regions, dictate how it will interact with other reagents. DFT calculations can be used to compute molecular electrostatic potential maps, which visualize these regions and predict sites of electrophilic or nucleophilic attack. researchgate.net This information is crucial for understanding its role in reactions like Suzuki-Miyaura coupling, where it acts as a reactive intermediate. acs.org Furthermore, the study of related halotoluenes provides a framework for understanding the influence of halogen bonding and other non-covalent interactions on the molecule's behavior. rsc.orgresearchgate.net

Applications in Organic Synthesis and Materials Science

Role as a Precursor in Complex Organic Molecule Synthesis

2-Chloro-5-iodotoluene is a key starting material, or precursor, for the construction of more intricate organic molecules. Its utility stems from the ability of the iodine and chlorine atoms to participate in various coupling and substitution reactions. The iodine atom, being more reactive, is often targeted in initial reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This leaves the chlorine atom available for subsequent modifications.

Research has demonstrated its use in the synthesis of several complex heterocyclic and aromatic compounds. For example, it can be used to synthesize:

1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine sigmaaldrich.comcookechem.com

bromomethyl-2-chloro-5-iodobenzene sigmaaldrich.comcookechem.com

3-(4′-chloro-3′-tolyl)thiophene sigmaaldrich.comcookechem.com

These transformations highlight the compound's role as a foundational scaffold upon which greater molecular complexity can be built.

Table 1: Examples of Complex Molecules Synthesized from this compound

| Target Molecule | Source(s) |

|---|---|

1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine |

sigmaaldrich.com, cookechem.com |

bromomethyl-2-chloro-5-iodobenzene |

sigmaaldrich.com, cookechem.com |

3-(4′-chloro-3′-tolyl)thiophene |

sigmaaldrich.com, cookechem.com |

Production of Pharmaceutical Intermediates

The structural framework of this compound is incorporated into various intermediates essential for the pharmaceutical industry. infiniumpharmachem.comguidechem.com Halogenated aromatic compounds are prevalent motifs in many biologically active molecules and approved drugs. osti.gov The ability to use compounds like this compound to create specific substitution patterns on an aromatic ring is crucial in medicinal chemistry. biosynth.com

While direct synthesis of a final drug product from this specific compound may be part of multi-step processes, its role as an intermediate is well-established. guidechem.comchemicalbook.com For instance, related chloro-iodo aromatic structures are used to synthesize compounds that exhibit potential anticancer activity and can act as enzyme inhibitors. chemicalbook.com A related compound, 2-chloro-5-iodopyrimidine, has been used as an intermediate in the synthesis of N-benzoyl urea (B33335) compounds with antitumorous properties. chemicalbook.com

In the field of drug discovery, a "building block" is a small, well-characterized molecule that can be used to synthesize a large number of more complex compounds, known as a library. nih.gov this compound is an excellent example of such a building block. guidechem.com Medicinal chemists utilize its dual halogen functionality to systematically generate derivatives for biological screening. nih.gov

The process often involves leveraging the different reactivities of the iodine and chlorine atoms. The more labile iodine can be replaced through reactions like Suzuki-Miyaura or Sonogashira couplings, while the less reactive chlorine remains intact. The resulting molecule can then undergo a second reaction at the chlorine position. This stepwise approach allows for the creation of diverse molecular libraries, which is a cornerstone of modern drug discovery efforts to identify new therapeutic agents. nih.gov

Table 2: Key Reaction Types for this compound and Analogs

| Reaction Type | Description | Key Conditions | Source(s) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds by reacting the iodine atom with a boronic acid derivative. | Palladium (Pd) catalyst, base | |

| Nucleophilic Substitution | The iodine atom is replaced by a nucleophile. | Reagents like sodium azide (B81097) or potassium cyanide | |

| Oxidation | The methyl group on the toluene (B28343) ring can be oxidized to a carboxylic acid. | KMnO₄ or CrO₃ | |

| Carbonylation | An efficient method to introduce a carbonyl group, demonstrated with the isomer 3-chloro-2-iodotoluene. | Palladium (Pd) catalyst, methanol | researchgate.net |

Synthesis of Agrochemicals

Similar to its role in pharmaceuticals, this compound and its isomers serve as important intermediates in the production of agrochemicals. guidechem.com Many modern pesticides and herbicides are complex organic molecules that require versatile building blocks for their synthesis. The specific arrangement of substituents on the aromatic ring of this compound is valuable for creating active ingredients with desired efficacy and selectivity.

For example, a closely related compound, 2-chloro-5-nitrotoluene (B86962), is a key intermediate in the synthesis of the novel, broad-spectrum anticoccidial drug toltrazuril, which is used in veterinary medicine. google.com The synthesis pathways for such agrochemicals often rely on the predictable reactivity of halogenated precursors like this compound. guidechem.com

Development of Specialty Chemicals, Dyes, and Pigments

The reactivity of this compound makes it a useful component in the broader chemical industry for producing specialty chemicals, including dyes and pigments. infiniumpharmachem.com The halogen atoms can act as handles to attach the chromophore (the color-bearing part of the molecule) to other molecular structures or to modify the electronic properties of the dye molecule, thereby influencing its color and stability.

A significant industrial application is in the production of red organic pigments. The related intermediate 2-chloro-5-nitrotoluene is a key precursor for CLT acid, an important intermediate for these pigments. google.com This highlights the industrial relevance of the 2-chloro-toluene scaffold in creating high-performance materials for coatings and colorants.

Applications in Material Science

The unique properties of halogenated compounds are leveraged in materials science, and this compound is used in the development of new materials. sigmaaldrich.com The presence of chlorine and iodine can enhance properties such as thermal stability, flame retardancy, and refractive index in the final material.

This compound finds application in the synthesis of novel polymers and composite materials. Halogenated compounds can be incorporated into polymer chains to impart specific characteristics. These materials are often developed for specialized applications where enhanced performance is critical. sci-hub.se

For example, research in polymer chemistry has utilized related isomers like 2-chloro-4-iodotoluene (B1586780) in the synthesis of polyethers. dur.ac.uk The general strategy involves using the reactive sites on the building block to link monomer units together, forming a polymer. sci-hub.setecnalia.com By choosing monomers like this compound, material scientists can design polymers with tailored properties for advanced applications. tecnalia.com

Biological and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of 2-Chloro-5-iodotoluene Derivatives

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of its substituents. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound. By systematically modifying the chemical structure and evaluating the resulting changes in biological activity, researchers can identify key molecular features responsible for a drug's efficacy and selectivity.

Influence of Substituent Position and Halogen Type on Biological Activity

The specific placement of halogen atoms on the toluene (B28343) ring, along with the type of halogen, significantly dictates the biological interactions of the resulting compounds. For instance, in the development of adenosine (B11128) receptor (AR) agonists, variations at the 2- and 5-positions of the toluene ring have demonstrated considerable effects on receptor binding affinity and selectivity.

The electronic properties and steric factors associated with different halogens play a critical role. Iodine's superior leaving-group ability compared to chlorine can enhance reactivity in certain catalytic reactions, such as rhodium-catalyzed indolinone synthesis. Conversely, the weaker leaving-group ability of chlorine can increase stability under acidic conditions. Furthermore, the electron-withdrawing effect of fluorine at the 5-position has been shown to increase the electrophilicity of the aromatic ring, thereby improving reactivity in Suzuki-Miyaura couplings.

Investigations into Potential Anticancer Activity

Derivatives of this compound have been investigated as precursors for potential anticancer agents. The rationale behind this research lies in the ability of these compounds to interact with biological targets that are crucial for cancer cell proliferation and survival.

Inhibition of Enzymes Involved in Cancer Progression (e.g., HSP-90)

One of the key targets in cancer therapy is Heat Shock Protein 90 (HSP-90). mdpi.com HSP-90 is a chaperone protein that plays a vital role in the conformational maturation and stability of numerous client proteins, many of which are oncoproteins and signaling molecules that are overexpressed or mutated in cancer cells. mdpi.comfrontiersin.org Inhibition of HSP-90 leads to the degradation of these client proteins, thereby disrupting cancer cell growth and survival pathways. nih.gov

Research has indicated that this compound can serve as a building block for the synthesis of HSP-90 inhibitors. The development of such inhibitors is a significant area of focus in oncology research, as they have the potential to act synergistically with other anti-cancer drugs. nih.gov

Modulation of Adenosine Receptors (AR)

Adenosine receptors, particularly the A3 subtype (A3AR), have emerged as important therapeutic targets for a variety of conditions, including cancer and ischemic diseases. nih.govmdpi.com A3ARs are overexpressed in many types of cancer cells, and their activation can trigger cytostatic and apoptotic pathways in some tumors. mdpi.com

Development of Selective A3 Adenosine Receptor Agonists

Derivatives of this compound have been instrumental in the development of selective A3 adenosine receptor agonists. For example, 2-chloro-5-iodobenzylamine, which can be synthesized from this compound, is a key intermediate in the synthesis of potent and selective A3AR agonists. nih.gov

One notable example is 2-Cl-IB-MECA, a high-affinity and extremely selective A3 adenosine receptor agonist with a Ki value of 0.33 nM. tocris.com It demonstrates significant selectivity over A1 and A2A receptors. tocris.com The synthesis of such compounds often involves the strategic incorporation of the 2-chloro-5-iodobenzyl moiety, highlighting the importance of the parent this compound structure. nih.gov

Cytochrome P450 Enzyme Inhibition Studies

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the metabolism of drugs and other foreign compounds. nih.gov Inhibition of specific CYP isozymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications.

Some isomers of chloro-iodotoluene have been identified as inhibitors of cytochrome P450 enzymes. Specifically, 4-chloro-2-iodotoluene (B1360293) has been shown to inhibit CYP1A2 and CYP2C9. ambeed.com While direct studies on this compound were not detailed in the provided results, the findings for its isomer suggest that this class of compounds has the potential to interact with and inhibit key drug-metabolizing enzymes. This is a critical consideration in drug development, as understanding a compound's metabolic profile is essential for predicting its behavior in the body.

Research on SGLT2 Inhibitors

This compound serves as a precursor in the synthesis of intermediates for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. SGLT2 inhibitors are a class of drugs used in the management of type 2 diabetes.

A key intermediate in the production of certain SGLT2 inhibitors is 2-chloro-5-iodobenzoic acid. google.com A patented process describes the synthesis of this intermediate from 2-chlorobenzoic acid. google.com this compound is a closely related starting material that can be converted to 2-chloro-5-iodobenzoic acid through oxidation of its methyl group. The presence of the chloro and iodo substituents on the aromatic ring is a critical structural feature for the subsequent steps in the synthesis of the final SGLT2 inhibitor drug molecule.

A patent highlights a novel process for preparing and purifying 2-chloro-5-iodobenzoic acid to a pharmaceutically acceptable purity of over 99.8%. google.com This underscores the industrial relevance of halogenated benzoic acids, and by extension, the toluene precursors from which they can be derived, in the manufacturing of modern antidiabetic medications. google.com Research in this area focuses on developing efficient and high-yield synthetic routes to these crucial intermediates. google.comgoogle.com

Mechanistic Studies of Interactions with Biological Systems

While direct mechanistic studies on the interaction of this compound with biological systems are not extensively detailed in available literature, its utility as a chemical building block provides an indirect route to studying such interactions. The compound itself is a valuable starting material in organic synthesis for creating more complex, biologically active molecules. sigmaaldrich.com

The exploration of biochemical pathways often relies on the use of specific molecular probes to interact with and elucidate the function of biological targets. This compound is used in the synthesis of such molecules. For example, it has been used as a starting material to synthesize 1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine. sigmaaldrich.com Molecules with a pyrrolopyridine core are of interest in medicinal chemistry and can be designed to target specific enzymes or receptors, thereby allowing for the exploration of their corresponding biochemical pathways.

The ability to undergo various chemical transformations, such as substitution and coupling reactions, makes halogenated toluenes like this compound versatile precursors. By incorporating this structural motif into larger molecules, researchers can investigate structure-activity relationships (SAR). For instance, derivatives of the related compound 5-Chloro-2-iodotoluene have been studied for their ability to modulate adenosine receptors, providing insights into the roles of these receptors in various physiological processes. Similarly, the study of related compounds like 5-Bromo-4-chloro-2-iodotoluene has been instrumental in understanding biochemical pathways involving halogenated aromatic compounds in general.

Table 2: Synthetic Applications of this compound

| Product Synthesized from this compound | Potential Research Application |

|---|---|

| 1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine sigmaaldrich.com | Probing biochemical pathways involving targets of pyrrolopyridine derivatives. |

| Bromomethyl-2-chloro-5-iodobenzene sigmaaldrich.com | Intermediate for further functionalization to create molecular probes. |

| 3-(4′-chloro-3′-tolyl)thiophene sigmaaldrich.com | Building block for thiophene-containing compounds with potential biological activity. |

Environmental Fate and Green Chemistry Perspectives

Degradation Pathways of Halogenated Toluenes

Halogenated toluenes, a class of compounds to which 2-Chloro-5-iodotoluene belongs, can be degraded in the environment through various microbial pathways. The presence of halogen and alkyl groups on the benzene (B151609) ring influences its stability and susceptibility to microbial attack. usgs.gov Generally, the addition of these groups can weaken the aromatic ring, making them potentially more amenable to degradation than benzene itself. usgs.gov

Microorganisms have evolved diverse enzymatic systems to break down these complex molecules. For instance, some bacteria can metabolize halogenated and alkyl-substituted aromatics through ortho cleavage pathways. nih.gov The degradation process often begins with the oxidation of the aromatic ring or the methyl group. Toluene (B28343) itself can be degraded via several pathways, including dioxygenation of the aromatic ring to form substituted catechols or oxidation of the methyl side-chain to produce intermediates like benzyl (B1604629) alcohol and benzoate. nih.govwur.nl

Under aerobic conditions, at least five distinct degradation pathways for toluene have been identified. usgs.gov Anaerobic degradation is also possible under various conditions, including denitrifying, sulfate-reducing, and methanogenic environments, typically initiated by the oxidation of the methyl group to form benzoyl-CoA as a key intermediate. wur.nl Strains of Burkholderia have shown the ability to simultaneously oxidize mixtures of toluene and mono-halogenated benzenes, converting them into catechols which are then further metabolized. nih.govasm.org The specific degradation pathway for this compound would likely involve similar initial steps, influenced by the positions of the chloro and iodo substituents.

Bioremediation offers a cost-effective and environmentally sound approach to cleaning up sites contaminated with halogenated organic compounds. nih.gove3s-conferences.org This technology harnesses the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. nih.govcore.ac.uk Key strategies for contaminated environments include:

Natural Attenuation: This involves monitoring the natural degradation processes of contaminants by indigenous microbial populations without intervention. For toluene, natural attenuation has shown some effect, though often with lower removal efficiency compared to active strategies. e3s-conferences.orgmdpi.com

Biostimulation: This strategy involves the addition of nutrients (like nitrogen and phosphorus) and electron acceptors (like oxygen) to stimulate the growth and activity of native microorganisms capable of degrading the target contaminants. e3s-conferences.orgmdpi.com The optimal ratio of carbon to nitrogen and phosphorus (C:N:P) is crucial for effective microbial growth, with a common ratio for aerobic bacteria being 100:5:1. mdpi.com

Bioaugmentation: This involves introducing specific, pre-selected microorganisms or microbial consortia with proven degradative capabilities to a contaminated site. e3s-conferences.orgcore.ac.uk This is particularly useful when the indigenous microbial population lacks the ability to degrade a specific contaminant effectively. e3s-conferences.org

Studies on toluene contamination have demonstrated that combining biostimulation and bioaugmentation can lead to significantly higher removal efficiencies (over 99%) compared to natural attenuation alone (around 14%). e3s-conferences.org Furthermore, some toluene-degrading bacteria exhibit chemotaxis, meaning they can actively move towards pollutants like toluene, benzene, and even trichloroethylene, which could enhance the effectiveness of bioremediation. nih.gov While these strategies have been extensively studied for toluene and chlorinated solvents, they provide a strong framework for developing bioremediation plans for environments contaminated with this compound and other halogenated toluenes. nih.govnih.gov

Life Cycle Assessment of Synthetic Processes

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. ulisboa.ptmdpi.com For chemical synthesis, LCA provides a framework to quantify the environmental footprint of a process, highlighting "hotspots" such as high energy consumption or the use of hazardous materials. mdpi.comacs.org This analysis is crucial for developing greener and more sustainable chemical production methods. cetjournal.it A "cradle-to-gate" approach is often used, which assesses the impacts from raw material extraction up to the point where the product is ready to leave the factory. rsc.org

The synthesis of specialty chemicals like this compound often relies on catalysts, with palladium-based systems being common for cross-coupling reactions. rsc.org While highly efficient, these precious metal catalysts carry a significant environmental burden. acs.orgacdlabs.com

The primary environmental impact of palladium stems from its mining and refining processes, which are energy-intensive and release substantial amounts of carbon dioxide. acs.org For example, producing 1 kg of palladium metal is estimated to release about 3,880 kg of CO2. acs.org An LCA comparing different palladium catalysts revealed that the metal itself is the dominant contributor to environmental impacts across categories like global warming, pollution, and toxicity. acs.orgrsc.org Even though used in small amounts, residual palladium can be toxic and catalyze unwanted reactions in the environment. acdlabs.com

Table 1: Environmental Impact Comparison of Metals Used in Catalysis

| Metal | CO2 Emissions per kg of Metal | Relative Toxicity/Hazard |

|---|---|---|

| Palladium | ~3,880 kg acs.org | High, considered a "critical mineral" acs.orgacdlabs.com |

This table provides an illustrative comparison based on available data.

Given the high cost and environmental impact of palladium, its recovery and recycling are critical components of green chemistry. rsc.orgingentaconnect.com Developing processes where the catalyst can be efficiently recovered and reused minimizes waste, conserves a valuable resource, and improves the economic and environmental sustainability of the synthesis. ingentaconnect.comsamaterials.com

Several methods have been developed for recovering palladium from reaction mixtures and spent catalysts:

Solvent Extraction: This hydrometallurgical technique uses specific extracting agents to selectively separate palladium from solutions, often those derived from leaching spent catalysts in chloride media. mdpi.com

Organic Solvent Nanofiltration (OSN): This membrane-based technology can effectively separate homogeneous palladium catalysts from the reaction mixture, allowing for the catalyst and ligands to be recovered and reused for multiple cycles while maintaining high reaction conversion rates. rsc.orgrsc.org Studies have shown successful catalyst reuse up to five times with over 90% conversion. rsc.orgrsc.org

Precipitation: Palladium can be recovered from acidic solutions by adjusting the pH, causing the metal to precipitate out of the solution. This method has achieved recovery ratios of over 98%. mdpi.com

Immobilization: Supporting the palladium catalyst on solid materials, such as carbon (Pd/C) or magnetic nanoparticles, facilitates easier separation and recovery from the reaction medium. samaterials.comnumberanalytics.com

The global demand for palladium often exceeds what is newly mined, making recycling not only environmentally beneficial but also essential for meeting industrial needs. ingentaconnect.com

Table 2: Comparison of Palladium Recovery Techniques

| Recovery Method | Description | Reported Efficiency/Reuse |

|---|---|---|

| Solvent Extraction | Uses chemical extractants to separate Pd from a liquid phase. mdpi.com | High recovery possible, dependent on extractant and conditions. mdpi.com |

| Organic Solvent Nanofiltration | Employs membranes to separate the catalyst from the product stream. rsc.orgrsc.org | >90% catalyst retention; successful reuse for up to 5 cycles. rsc.orgrsc.org |

| Precipitation | Induces precipitation of Pd from solution, often by pH adjustment. mdpi.com | >98% recovery ratio reported. mdpi.com |

Development of Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a compound like this compound, this involves exploring alternative reagents, solvents, and reaction conditions.

A key area of development is the move away from high-impact catalysts. While palladium is effective, research into catalysts based on more earth-abundant and less toxic metals like iron or nickel is a major goal. acs.org Iron, for example, is significantly less toxic and its production releases far less CO2 compared to palladium. acs.org

Another sustainable strategy involves the use of hypervalent iodine chemistry. This approach uses readily available and non-toxic iodine-based reagents, avoiding the need for transition metals and their associated ligands. acs.org Reactions using these reagents, such as diaryliodonium salts, can proceed under mild conditions and offer a green alternative to traditional metal-catalyzed cross-coupling methods. acs.org

Furthermore, optimizing reaction conditions to improve atom economy, reduce energy consumption by operating at lower temperatures, and using greener solvents like water or bio-derived solvents can significantly lower the environmental footprint of a synthesis. samaterials.comnumberanalytics.comresearchgate.net The integration of flow chemistry, where reactions are run in continuous streams rather than in large batches, can also offer better control, improved safety, and easier scalability for more sustainable production. ethernet.edu.et Evaluating these alternative routes through Life Cycle Assessment is essential to ensure that a chosen "greener" path is truly more sustainable over its entire life cycle. cetjournal.itingentaconnect.com

Future Research Directions

Exploration of Novel Catalytic Transformations

Future research will likely move beyond conventional cross-coupling reactions to explore novel catalytic transformations. The presence of both chloro and iodo substituents on the toluene (B28343) ring provides a platform for selective activation and functionalization.

Key research areas include:

C-H Functionalization: Harnessing modern catalytic methods to directly functionalize the C-H bonds of the aromatic ring or the methyl group is a significant challenge. bath.ac.uk Success in this area would provide more direct routes to complex molecules, avoiding multi-step pre-functionalization strategies. bath.ac.uk

Hypervalent Iodine Catalysis: The iodine atom in 2-chloro-5-iodotoluene could be used to generate hypervalent iodine reagents in-situ. researchgate.netacs.org These species are powerful and environmentally friendly oxidizing agents and can mediate a wide range of unique chemical transformations that are often not possible with other reagents. acs.orguab.cat Research into electrochemically generating these hypervalent iodine mediators represents a sustainable and scalable approach. researchgate.net

Dual-Catalysis Systems: Developing catalytic systems that can selectively activate either the C-I bond or the C-Cl bond, or even both in a controlled sequence, would be a major advance. This could involve the use of orthogonal catalysts or finely tuned reaction conditions to achieve chemoselectivity.

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of new asymmetric catalytic methods starting from this compound is a crucial direction. This is particularly relevant for producing enantiomerically pure pharmaceutical intermediates.

Research into novel phosphine (B1218219) ligands and reusable, polymer-supported catalysts could also enhance the efficiency and sustainability of transformations involving this compound. sigmaaldrich.comjst.go.jp

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

This compound serves as a key building block for a variety of bioactive molecules. Future work will focus on designing and synthesizing next-generation derivatives with improved efficacy and specificity.

Anticancer Agents: The compound is a known precursor for molecules with potential anticancer activity. Future synthesis could target specific enzymes or pathways involved in cancer progression, moving from general cytotoxicity to targeted therapy.

SGLT2 Inhibitors: As an intermediate in the synthesis of SGLT2 inhibitors for diabetes treatment, research could focus on creating novel analogues with improved pharmacokinetic profiles. wipo.int

Agrochemicals: There is potential to develop new classes of pesticides and herbicides by incorporating the 2-chloro-5-iodotoluyl moiety into different molecular scaffolds.

Enzyme Inhibitors: The compound has been identified as a starting material for carbonic anhydrase inhibitors. biosynth.com Further exploration could lead to the discovery of inhibitors for other clinically relevant enzymes. For instance, related chlorinated iodo-aromatics are used to synthesize HSP-90 inhibitors and cephalosporin (B10832234) derivatives active against MRSA. nih.gov

The synthesis of these advanced derivatives will heavily rely on the successful application of modern cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions, often requiring the development of specialized ligands and catalytic systems. nih.gov

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful tool for accelerating research. scispace.com For this compound, this integration can provide deep mechanistic insights and guide experimental design.

Reaction Mechanism Studies: Computational methods like Density Functional Theory (DFT) can be used to model reaction pathways for catalytic transformations. scispace.com This allows researchers to understand transition states, predict regioselectivity, and rationalize experimental observations, such as in C-H activation processes. scispace.com

Predictive Modeling: Theoretical calculations can predict the physical, chemical, and photolytic properties of this compound and its derivatives. aip.org This includes predicting spectroscopic data (NMR, IR), which can help in the characterization of new compounds.

Virtual Screening: In drug discovery, computational docking studies can be used to screen virtual libraries of derivatives synthesized from this compound against biological targets, prioritizing the most promising candidates for actual synthesis and testing.

This integrated approach helps to minimize trial-and-error experimentation, saving time and resources, and allowing for a more rational design of new molecules and reactions. scispace.com

Sustainable and Efficient Manufacturing Processes

Developing "green" and cost-effective manufacturing processes is a critical goal for modern chemistry. nih.gov Research in this area for this compound and its derivatives will focus on several key aspects.

Improved Iodination Techniques: The regioselective iodination of chlorinated aromatic compounds can be challenging. nih.gov Future research will focus on developing more selective and efficient iodination reagents and methods, potentially using silver salts or other novel promoters to improve yields and simplify purification. nih.gov

Flow Chemistry: Converting batch manufacturing processes to continuous flow systems can offer significant advantages in terms of safety, efficiency, and scalability. This is particularly relevant for potentially hazardous reactions or for large-scale production.

Catalyst Recovery and Reuse: For expensive transition metal catalysts used in coupling reactions, developing methods for their efficient recovery and reuse is essential for economic and environmental sustainability. This includes the use of immobilized or encapsulated catalysts. sigmaaldrich.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) is a core principle of green chemistry. This involves choosing reactions like C-H activation over traditional methods that require pre-functionalization. bath.ac.uk

A recent patent highlights a process for preparing the related 2-chloro-5-iodobenzoic acid with high yield (56-60%) and purity (>99.8%), demonstrating the industrial drive for optimized synthesis. wipo.int

Broadening Applications in Emerging Fields

While the primary applications of this compound have been in pharmaceuticals and agrochemicals, its unique electronic and structural properties make it a candidate for use in advanced materials and other emerging technologies. biosynth.com

Materials Science: Halogenated organic compounds are used in the development of new polymers, liquid crystals, and composite materials. The specific substitution pattern of this compound could be exploited to create materials with tailored properties such as flame retardancy, high refractive index, or specific electronic characteristics.

Organic Electronics: Aryl halides are fundamental building blocks for organic semiconductors, which are used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Future research could explore the incorporation of the 2-chloro-5-iodotoluyl unit into conjugated polymer backbones or as a component in small-molecule organic electronic materials. bldpharm.com

Molecular Probes: The presence of a heavy iodine atom makes this compound and its derivatives potentially useful in fields requiring X-ray contrast or as probes in advanced spectroscopic studies.

The expansion into these fields will require interdisciplinary collaboration between organic chemists, materials scientists, and physicists to fully realize the potential of this versatile chemical building block. sigmaaldrich.com

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-5-iodotoluene, and how can side product formation be minimized?

Methodological Answer:

The synthesis of this compound typically involves halogenation or cross-coupling reactions. To minimize side products:

- Temperature Control : Maintain reaction temperatures between 0–25°C during iodination to prevent over-halogenation .